Isobutyl p-anisate

Flavor and Fragrance Science Physicochemical Characterization Formulation Volatility Tuning

Isobutyl p-anisate (2-methylpropyl 4-methoxybenzoate; CAS 27739-28-2) is the branched isobutyl ester of p-anisic acid (4-methoxybenzoic acid), belonging to the p-methoxybenzoic acid ester class. With a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g·mol⁻¹, it is a positional isomer of n-butyl p-anisate (CAS 6946-35-6).

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 27739-28-2
Cat. No. B1618210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl p-anisate
CAS27739-28-2
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C12H16O3/c1-9(2)8-15-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3
InChIKeyHQYSDZUOGBUYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl p-Anisate (CAS 27739-28-2): Chemical Identity, Physicochemical Baseline, and Procurement Context


Isobutyl p-anisate (2-methylpropyl 4-methoxybenzoate; CAS 27739-28-2) is the branched isobutyl ester of p-anisic acid (4-methoxybenzoic acid), belonging to the p-methoxybenzoic acid ester class [1]. With a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g·mol⁻¹, it is a positional isomer of n-butyl p-anisate (CAS 6946-35-6) [2]. The compound is characterized by an estimated boiling point of 293–294 °C at 760 mmHg, a flash point of approximately 118.9 °C, an estimated logP (o/w) of 3.50–3.78, and an estimated water solubility of 59.25 mg·L⁻¹ at 25 °C [3][4]. It is listed under FDA UNII CL196T405F and is catalogued as NSC 67898 [5]. Its primary recognized application domain is as a flavor and fragrance ingredient, where the branched ester architecture confers a differentiated olfactory profile relative to its straight-chain isomer [6].

Why Generic Substitution Fails: Isobutyl p-Anisate Cannot Be Interchanged with n-Butyl, Ethyl, or Isoamyl Homologs Without Functional Consequence


Although all p-anisic acid alkyl esters share a common 4-methoxybenzoyl chromophore, the alkyl ester moiety governs volatility, lipophilicity, and olfactory character in a non-linear fashion [1]. The branched isobutyl ester occupies a distinct position along the alkyl chain structure–property landscape: its boiling point is approximately 6 °C lower than that of its straight-chain isomer n-butyl p-anisate, corresponding to an estimated ~69% higher vapor pressure, while its logP is 0.12–0.44 units lower, translating to measurably different partitioning behavior in both fragrance formulations and chromatographic systems [2][3]. Critically, the Arctander compendium assigns isobutyl p-anisate a qualitatively distinct odor character—'fresh herbal wine fruity'—that diverges from the 'subtly sweet floral' profile of n-butyl p-anisate and the 'sweet anisic, licorice, fruity' profile of ethyl p-anisate [4]. These differences mean that a formulation optimized for the volatility, substantivity, and hedonic character of one homolog cannot accept another as a drop-in substitute without altering sensory performance, release kinetics, and consumer perception .

Isobutyl p-Anisate: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


Boiling Point and Volatility: Isobutyl Branched Ester vs. n-Butyl Straight-Chain Isomer

Isobutyl p-anisate exhibits a boiling point of 293.8 °C at 760 mmHg, which is approximately 6 °C lower than that reported for its straight-chain positional isomer n-butyl p-anisate (299.0–300.0 °C at 760 mmHg) [1][2]. This boiling point depression is characteristic of branched alkyl esters, where chain branching disrupts intermolecular packing and reduces the enthalpy of vaporization. The corresponding estimated vapor pressure of isobutyl p-anisate (0.00169 mmHg at 25 °C) is approximately 69% higher than that of n-butyl p-anisate (0.00100 mmHg at 25 °C), confirming greater headspace volatility for the branched isomer at ambient temperature [1][2]. The GC retention index of isobutyl p-anisate on a polar column is reported as 1586, which is consistent with its intermediate volatility position between ethyl and isoamyl homologs [3].

Flavor and Fragrance Science Physicochemical Characterization Formulation Volatility Tuning

Lipophilicity (logP) Differentiation: Isobutyl vs. n-Butyl and Ethyl p-Anisate Esters

The estimated octanol-water partition coefficient (logP) of isobutyl p-anisate is 3.50 (XlogP3) to 3.78 (ALOGPS), placing it in an intermediate lipophilicity range that is 0.12–0.44 log units lower than that of n-butyl p-anisate (XlogP3: 3.90; logP o/w: 3.94) [1][2]. Compared to the widely used ethyl p-anisate (logP o/w: 2.80), isobutyl p-anisate is approximately 0.7–1.0 log units more lipophilic, corresponding to a roughly 5- to 10-fold higher octanol-water distribution ratio . This intermediate lipophilicity arises from the branched alkyl chain, which provides fewer van der Waals contacts with the octanol phase than the extended n-butyl chain while retaining greater hydrophobic character than the ethyl homolog.

Partition Coefficient Formulation Science QSAR and Property Prediction

Olfactory Profile Differentiation: Arctander Sensory Classification of Isobutyl vs. n-Butyl, Propyl, and tert-Butyl p-Anisate Esters

The Arctander reference compendium 'Perfume and Flavor Chemicals' provides distinct odor descriptors for a homologous series of p-anisic acid esters, as cited in European Patent EP1780258A1 [1]. Isobutyl p-anisate (Arctander #398) is described as possessing a 'fresh herbal wine fruity scent,' which contrasts with the 'subtly sweet floral scent' of n-butyl p-anisate (#397), the 'gentle delicate sweetly wine-like floral scent' of propyl p-anisate (#2662), the 'sweet gentle warmly floral herbal scent' of isopropyl p-anisate (#2663), and the 'subtly heavy woody floral scent' of tert-butyl p-anisate (#399). The introduction of the branched isobutyl moiety introduces distinct herbal and wine-like notes absent in the straight-chain n-butyl analog, while the tert-butyl isomer shifts toward a heavier woody character, illustrating the non-monotonic relationship between alkyl branching and odor quality.

Sensory Science Perfumery Flavor Chemistry Structure-Odor Relationships

Flash Point and Handling Safety: Isobutyl vs. n-Butyl p-Anisate Under Transportation and Storage Regulations

The estimated flash point of isobutyl p-anisate is 118.9 °C (TCC), which is approximately 2.9 °C lower than that of n-butyl p-anisate (121.8 °C, TCC) [1][2]. While both values place these esters above the 93 °C threshold for flammable liquid classification under many regulatory frameworks, the 2.9 °C differential may be material in jurisdictions with more conservative cutoffs or for facilities with elevated ambient storage temperatures. The density of isobutyl p-anisate (1.034 g/cm³) is marginally lower than that of n-butyl p-anisate (1.036 g/cm³), a negligible difference for most procurement specifications [1][2].

Chemical Safety Transportation Classification Procurement Compliance

Water Solubility and Aqueous Formulation Compatibility: Isobutyl vs. n-Butyl p-Anisate

The estimated water solubility of isobutyl p-anisate is 59.25 mg/L at 25 °C, which is approximately 16% higher than that of n-butyl p-anisate (51.28 mg/L at 25 °C) [1][2]. This difference is consistent with the lower logP of the branched isomer and may confer marginally better compatibility in aqueous-alcoholic formulation systems such as fine fragrances, body mists, and hydroalcoholic cosmetic products. Both esters exhibit very limited aqueous solubility characteristic of medium-chain alkyl benzoates, but the 16% differential may be relevant in applications where the compound is used near its solubility limit.

Aqueous Solubility Cosmetic Formulation Environmental Fate

Isobutyl p-Anisate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Fine Fragrance Formulation Requiring a Fresh Herbal-Wine-Fruity Top-to-Middle Note

Based on the Arctander classification, isobutyl p-anisate is uniquely positioned among p-anisic acid esters to deliver a 'fresh herbal wine fruity' olfactory character [1]. Perfumers seeking green-herbaceous accents with fruity undertones can select this compound where n-butyl p-anisate would contribute only a 'subtly sweet floral' note and ethyl p-anisate would introduce a 'sweet anisic, licorice' profile. The higher vapor pressure (~69% above n-butyl) [2] further positions isobutyl p-anisate as a more volatilized, higher-impact ingredient suited for the top-note to middle-note transition in complex fragrance compositions.

Hydroalcoholic Cosmetic or Body Mist Products with Elevated Water Content

Isobutyl p-anisate's water solubility of 59.25 mg/L is approximately 16% higher than that of n-butyl p-anisate (51.28 mg/L) [1][2]. In hydroalcoholic formulations such as body mists, eau fraîche, or aqueous-alcoholic room sprays where fragrance ingredients are dosed near their solubility limits, the marginally higher aqueous compatibility of the isobutyl ester may reduce the required co-solvent or solubilizer loading, directly impacting formulation cost and clarity stability. Its intermediate logP (3.50–3.78) also offers a balanced partition profile between aqueous and oil phases in emulsified systems [3].

Structure-Odor Relationship (SOR) Research and Olfactometry Studies on Branched Alkyl Esters

The distinct sensory divergence among the C3–C4 branched p-anisic ester series—isopropyl ('sweet gentle warmly floral herbal'), isobutyl ('fresh herbal wine fruity'), and tert-butyl ('subtly heavy woody floral')—makes isobutyl p-anisate a valuable probe molecule for structure-odor relationship investigations [1]. Academic and industrial researchers studying the impact of alkyl chain branching on olfactory receptor activation can use isobutyl p-anisate as a reference compound occupying a defined sensory coordinate that bridges floral, herbal, and fruity descriptor spaces without the confounding influence of additional functional groups.

Gas Chromatographic Method Development and Retention Index Calibration

With a reported retention index of 1586 on a polar column [4], isobutyl p-anisate serves as a useful mid-range calibration standard in GC and GC-MS analysis of fragrance and flavor volatile mixtures. Its retention index lies between those of lower alkyl anisates (e.g., ethyl, propyl) and higher homologs (e.g., isoamyl, hexyl), filling a specific chromatographic window. The compound's distinct mass spectral fragmentation pattern and stable ester functionality make it suitable as an internal reference for quantifying p-anisic acid esters in complex natural product extracts and formulated consumer products.

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